3-Methylpyridine-2-carbohydrazide
Overview
Description
3-Methylpyridine-2-carbohydrazide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and features a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-2-carbohydrazide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, with a catalytic amount of sulfuric acid to facilitate the reaction . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and oxidized pyridine compounds.
Scientific Research Applications
3-Methylpyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methylpyridine-2-carbohydrazide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as stromelysin-1 and collagenase 3, which play roles in the degradation of extracellular matrix proteins . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Pyridine-3-carbohydrazide: Similar in structure but lacks the methyl group at the 3-position.
Pyridine-2-carbohydrazide: Similar but with the carbohydrazide group at the 2-position without the methyl group.
3-Methylpyridine-4-carbohydrazide: Similar but with the carbohydrazide group at the 4-position.
Uniqueness: 3-Methylpyridine-2-carbohydrazide is unique due to the presence of both the methyl group and the carbohydrazide group at specific positions on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-methylpyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBNDWYVRSUPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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